[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol
Description
This compound (molecular formula: C₁₁H₁₁F₂N₃O) features a 1,2,3-triazole core substituted with a 2,2-difluoro-2-phenylethyl group at the N1 position and a hydroxymethyl group at the C4 position. Its SMILES representation is C1=CN(N=N1)C(C(F)(F)C2=CC=CC=C2)CO, and it is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .
Properties
IUPAC Name |
[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13,9-4-2-1-3-5-9)8-16-6-10(7-17)14-15-16/h1-6,17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULSAWGPHTIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)CO)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Difluorophenylethyl Group:
Addition of the Methanol Group: The final step involves the addition of the methanol group to the triazole ring, which can be accomplished through various methods such as reduction or substitution reactions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The difluorophenylethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Scientific Research Applications
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring and difluorophenylethyl group can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Analysis and Molecular Similarity
The compound’s closest structural analogs, identified via similarity scoring (≥0.57), include:
| Compound Name | CAS No. | Similarity | Key Substituents | Molecular Formula |
|---|---|---|---|---|
| (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | 103755-58-4 | 0.62 | Phenyl, hydroxymethyl | C₉H₈N₃O |
| Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | 217448-86-7 | 0.60 | 2,6-Difluorobenzyl, ester | C₁₂H₁₀F₂N₃O₂ |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | - | - | 2,4-Difluorophenyl, ethanol | C₁₀H₉F₂N₃O |
Key Observations :
Comparison :
Inferences :
Physicochemical Properties
Notes:
Biological Activity
The compound [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1774482-57-3) belongs to the class of 1,2,3-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol is C11H12F2N4O. The presence of fluorine atoms in the structure enhances its lipophilicity and biological activity. The triazole ring is a crucial pharmacophore that contributes to its interaction with various biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds with similar triazole structures have shown potent activity against various fungal strains. The mechanism typically involves inhibition of ergosterol synthesis, which is vital for fungal cell membrane integrity.
Antibacterial Activity
Triazoles have also demonstrated antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The inhibition mechanism often involves interference with bacterial enzyme systems.
Anticancer Activity
Triazole derivatives are being explored for their anticancer potential as well. They may act by inhibiting specific kinases involved in cancer cell proliferation or inducing apoptosis in malignant cells.
The biological mechanisms underlying the activity of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes such as cytochrome P450 enzymes in fungi or DNA gyrase in bacteria.
- Membrane Disruption : By interfering with ergosterol biosynthesis in fungi or disrupting bacterial cell membranes.
- Signal Transduction Pathways : Potential modulation of pathways involved in cell growth and apoptosis in cancer cells.
Case Studies
Several studies have evaluated the efficacy of triazole derivatives similar to [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol:
- Study on Antifungal Activity : A series of triazole compounds were tested against Candida species and showed promising results with MIC values significantly lower than standard antifungal agents like fluconazole .
- Antibacterial Screening : Compounds were screened against multi-drug resistant bacterial strains showing enhanced activity compared to existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
